

The Quantum Yield of TAMRA-dUTP: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

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This technical guide provides a comprehensive overview of the quantum yield and photophysical properties of 5-Carboxytetramethylrhodamine (TAMRA) conjugated to deoxyuridine triphosphate (dUTP). Aimed at researchers, scientists, and professionals in drug development, this document details the fluorescence quantum yield of TAMRA-dUTP in various states, outlines a detailed protocol for its measurement, and illustrates a key application in molecular biology.

Core Photophysical Properties of TAMRA and TAMRA-dUTP

TAMRA is a widely utilized rhodamine-based fluorophore in molecular biology, valued for its bright orange-red fluorescence and photostability.^[1] Its application extends to labeling nucleic acids, such as dUTP, for use in a variety of techniques including Fluorescence In Situ Hybridization (FISH), microarray analysis, and real-time PCR. The conjugation of TAMRA to dUTP allows for the enzymatic incorporation of the fluorophore into DNA, enabling the visualization and tracking of specific sequences.

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for quantitative fluorescence-based assays. For TAMRA, this value is highly dependent on its local environment, including its conjugation state, the solvent, pH, and proximity to other molecules.

Quantitative Data Summary

The following table summarizes the key photophysical properties of TAMRA and its dUTP conjugate under various conditions.

| Property | Value | Condition/State |
|---|--|--------------------------------|
| Excitation Maximum (λ_{ex}) | ~553 - 565 nm | Free dye and conjugated |
| Emission Maximum (λ_{em}) | ~577 - 580 nm | Free dye and conjugated |
| Molar Extinction Coefficient (ϵ) | ~90,000 M ⁻¹ cm ⁻¹ | In Tris-HCl, pH 7.5 |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | General value for TAMRA dye[1] |
| 0.16 - 0.21 | Incorporated into double-stranded DNA | |
| >93% Quenched | Covalent dimer formation | |

Note: The exact spectral characteristics can vary depending on the specific linker used for conjugation and the surrounding microenvironment.

The quantum yield of TAMRA is notably influenced by its molecular state. While the free dye exhibits a relatively high quantum yield, this can be significantly altered upon conjugation and incorporation into DNA.[2] Dimerization of TAMRA molecules can lead to substantial fluorescence quenching.[3] Furthermore, interactions with specific DNA bases, particularly guanine, can also result in quenching of the TAMRA fluorescence. The fluorescence of TAMRA is also sensitive to pH, with optimal performance in neutral to slightly acidic conditions; at a pH greater than 8.0, the quantum yield is reduced.[1] Interestingly, one study reported a six-fold increase in emission when TAMRA was conjugated to an oligonucleotide, highlighting the complex interplay of factors that can affect its fluorescence.

Experimental Protocol: Relative Quantum Yield Measurement of TAMRA-dUTP

The most common and accessible method for determining the fluorescence quantum yield of a sample is the relative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.

Materials and Equipment

- Fluorometer capable of measuring excitation and emission spectra
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- TAMRA-dUTP solution of unknown quantum yield
- Quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectroscopic grade solvent (e.g., Tris-HCl buffer, pH 7.5)
- Volumetric flasks and pipettes

Procedure

- Preparation of Solutions:
 - Prepare a series of dilute solutions of both the TAMRA-dUTP sample and the quantum yield standard in the same solvent.
 - The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances to prepare would be 0.02, 0.04, 0.06, 0.08, and 0.1.
- Absorbance Measurement:

- Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 545 nm for TAMRA-dUTP).
- Fluorescence Measurement:
 - Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the fluorophore (e.g., 560 nm to 700 nm for TAMRA-dUTP).
 - It is crucial that the excitation and emission slit widths, as well as all other instrument parameters, are kept constant for all measurements of the sample and the standard.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
 - For both the TAMRA-dUTP sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
 - The resulting plots should be linear. Determine the slope of the best-fit line for both the sample and the standard.
- Quantum Yield Calculation:
 - The quantum yield of the TAMRA-dUTP sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the known quantum yield of the standard.

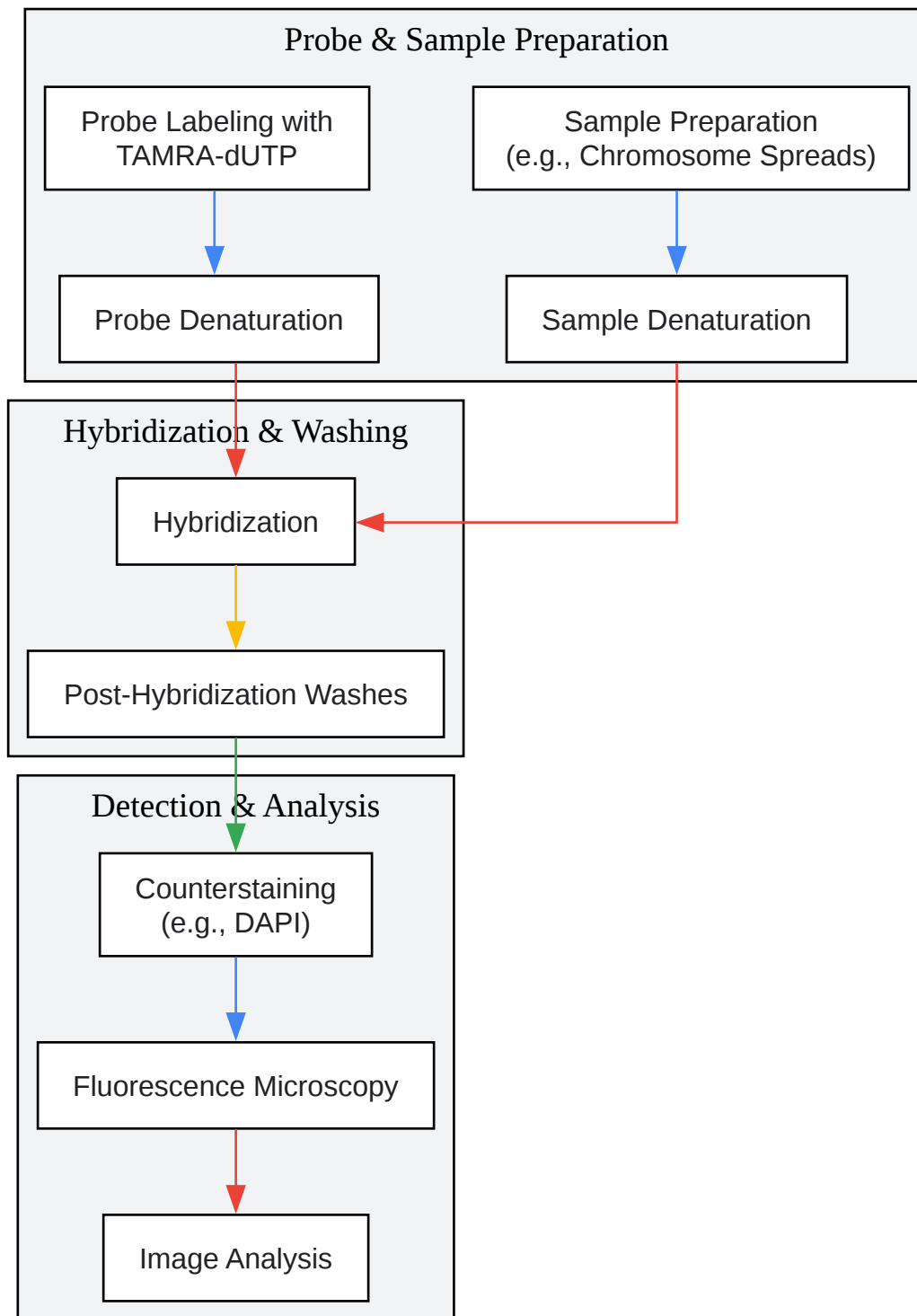
- Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the TAMRA-dUTP sample.
- Slope_std is the slope from the plot for the standard.
- η_{sample} is the refractive index of the solvent used for the sample.
- η_{std} is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{std}})$$

Visualization of Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

TAMRA-dUTP is a key reagent in Fluorescence In Situ Hybridization (FISH), a powerful technique used to visualize specific DNA sequences within chromosomes. The following diagram illustrates a typical workflow for a FISH experiment using a TAMRA-dUTP labeled probe.



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